![molecular formula C6H3N4NaO2 B2628887 Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate CAS No. 2377031-62-2](/img/structure/B2628887.png)
Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate: is a chemical compound with the molecular formula C6H4N4O2Na. It is a heterocyclic compound that contains a triazole ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate typically involves the reaction of 3-amino-1,2,4-triazole with an aldehyde, followed by cyclization and dehydration processes. The reaction conditions often require a base to facilitate the formation of the intermediate, which then undergoes cyclization and dehydration to form the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The triazole and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various electrophiles (e.g., alkyl halides) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Sodium;6-carboxy-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate.
Reduction: Sodium;6-hydroxymethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate.
Substitution: Depending on the substituents, various derivatives of the parent compound can be formed.
Scientific Research Applications
Chemistry: In chemistry, Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound has shown promise as an anti-inflammatory and antiviral agent. Its ability to inhibit certain enzymes and pathways makes it a potential therapeutic agent for various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation. It is also explored for its potential use in agricultural chemicals .
Mechanism of Action
The mechanism of action of Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory and antiviral activities .
Comparison with Similar Compounds
1,2,4-Triazole: A heterocyclic compound with a similar triazole ring structure.
Pyrimidine: A six-membered ring containing two nitrogen atoms, similar to the pyrimidine ring in the target compound.
1,2,4-Triazolo[1,5-a]pyrimidine: A compound with a similar fused ring structure.
Uniqueness: Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is unique due to the presence of the formyl group at the 6-position, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.Na/c11-2-4-1-7-6-8-3-9-10(6)5(4)12;/h1-3,12H;/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPNSZAMUGDAG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=C1C=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N4NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)
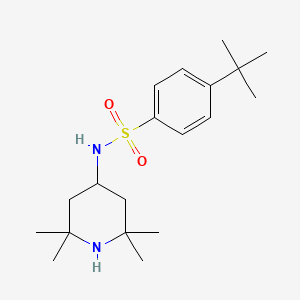
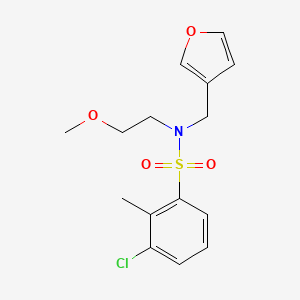
![N-(2,3-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2628810.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide](/img/structure/B2628812.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B2628814.png)
![N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/new.no-structure.jpg)
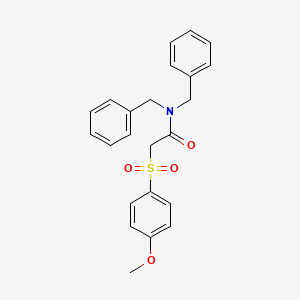
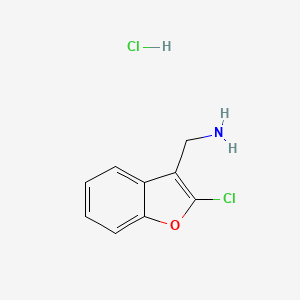
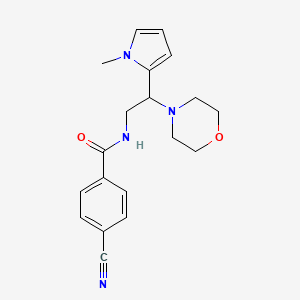
![2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2628823.png)
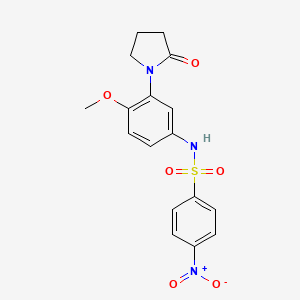
![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2628826.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide](/img/structure/B2628827.png)
